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molecular formula C14H18N2O2 B1612361 5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one CAS No. 329044-14-6

5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1,2-dihydropyrazol-3-one

Cat. No. B1612361
M. Wt: 246.3 g/mol
InChI Key: MDCOBRPJDJNKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022192B2

Procedure details

1,2-Dihydro-4-[(4-isopropoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one (1.00 g) was suspended in N,N-dimethyl-formamide (5 mL) at room temperature. In addition, potassium carbonate (0.319 g) was added to the suspension, and the mixture was stirred for 30 minutes. Acetic anhydride (0.412 g) was added to the mixture in a dropwise manner at room temperature. The mixture was stirred at room temperature overnight and at 50° C. for 2 hours. In addition, the mixed solution of glacial acetic acid (0.139 g) and water (5.0 g) was added to the reaction mixture under stirring at room temperature. After confirming the precipitation of the crystals, water (25 g) was added to the mixture. The obtained crystals were collected by filtration, washed with water and dried under reduced pressure to give a white solid of 1-acetyl-1,2-dihydro-4-[(4-isopropoxy-phenyl)methyl]-5-methyl-3H-pyrazol-3-one (0.90 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.319 g
Type
reactant
Reaction Step Two
Quantity
0.412 g
Type
reactant
Reaction Step Three
Quantity
0.139 g
Type
reactant
Reaction Step Four
Name
Quantity
5 g
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]2[C:13](=[O:18])[NH:14][NH:15][C:16]=2[CH3:17])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[C:25](OC(=O)C)(=[O:27])[CH3:26].C(O)(=O)C>CN(C)C=O.O>[C:25]([N:15]1[C:16]([CH3:17])=[C:12]([CH2:11][C:8]2[CH:7]=[CH:6][C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[CH:10][CH:9]=2)[C:13](=[O:18])[NH:14]1)(=[O:27])[CH3:26] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=C1)CC=1C(NNC1C)=O
Step Two
Name
Quantity
0.319 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.412 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0.139 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight and at 50° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
under stirring at room temperature
CUSTOM
Type
CUSTOM
Details
the precipitation of the crystals, water (25 g)
ADDITION
Type
ADDITION
Details
was added to the mixture
FILTRATION
Type
FILTRATION
Details
The obtained crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N1NC(C(=C1C)CC1=CC=C(C=C1)OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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